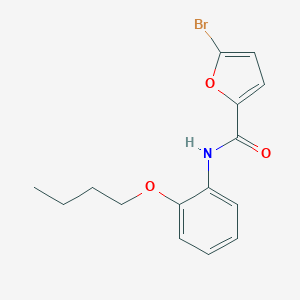![molecular formula C11H12N2O2 B267236 3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)
3-[(Cyclopropylcarbonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclopropylcarbonyl)amino]benzamide, also known as CPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPBA is a member of the benzamide family of compounds and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Applications De Recherche Scientifique
3-[(Cyclopropylcarbonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to inhibit PARP, an enzyme involved in DNA repair, has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-[(Cyclopropylcarbonyl)amino]benzamide has also been reported to have cardioprotective effects in animal models of heart disease.
Mécanisme D'action
3-[(Cyclopropylcarbonyl)amino]benzamide's mechanism of action involves the inhibition of PARP, an enzyme involved in DNA repair. PARP plays a crucial role in repairing DNA damage, and its inhibition leads to the accumulation of DNA damage, resulting in cell death. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to sensitize cancer cells to chemotherapy and radiation therapy is due to its ability to inhibit PARP, leading to increased DNA damage in cancer cells.
Biochemical and Physiological Effects:
3-[(Cyclopropylcarbonyl)amino]benzamide's biochemical and physiological effects are primarily due to its ability to inhibit PARP. Inhibition of PARP leads to the accumulation of DNA damage, resulting in cell death. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to sensitize cancer cells to chemotherapy and radiation therapy is due to its ability to inhibit PARP, leading to increased DNA damage in cancer cells. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide has been shown to have neuroprotective and cardioprotective effects in animal models of neurodegenerative diseases and heart disease, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(Cyclopropylcarbonyl)amino]benzamide in lab experiments is its potency as a PARP inhibitor. 3-[(Cyclopropylcarbonyl)amino]benzamide has been reported to be a potent PARP inhibitor, making it an attractive compound for studying PARP inhibition in various diseases. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide's synthesis method is relatively straightforward, and the compound can be obtained in high purity and yield. One limitation of using 3-[(Cyclopropylcarbonyl)amino]benzamide in lab experiments is its potential toxicity. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to induce DNA damage may lead to toxicity in cells, and careful dose optimization is required to minimize toxicity.
Orientations Futures
There are several future directions for 3-[(Cyclopropylcarbonyl)amino]benzamide research. One potential direction is the development of 3-[(Cyclopropylcarbonyl)amino]benzamide derivatives with improved potency and selectivity for PARP inhibition. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, warrant further investigation. Another future direction is the use of 3-[(Cyclopropylcarbonyl)amino]benzamide in combination with other drugs to enhance its therapeutic efficacy. Overall, 3-[(Cyclopropylcarbonyl)amino]benzamide's potential therapeutic applications and potent PARP inhibitory activity make it an attractive compound for further research.
Méthodes De Synthèse
The synthesis of 3-[(Cyclopropylcarbonyl)amino]benzamide involves the reaction of 3-aminobenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-[(Cyclopropylcarbonyl)amino]benzamide. This synthesis method has been successfully used in several studies, and the purity and yield of 3-[(Cyclopropylcarbonyl)amino]benzamide have been reported to be high.
Propriétés
Nom du produit |
3-[(Cyclopropylcarbonyl)amino]benzamide |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-(cyclopropanecarbonylamino)benzamide |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,14)(H,13,15) |
Clé InChI |
CFKXIYGRVLYCCW-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
SMILES canonique |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)

![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)




